molecular formula C18H16N6O2 B168499 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid CAS No. 146464-93-9

4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

Cat. No. B168499
M. Wt: 348.4 g/mol
InChI Key: YDEZNQPWTMVPCH-UHFFFAOYSA-N
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Description

This compound, also known as 4-{1-[(2,4-diamino-6-pteridinyl)methyl]-3-butynyl}benzoic acid, belongs to the class of organic compounds known as 1-benzoylpiperidines . It’s a derivative of pteridine, a class of chemical compounds that includes the biochemically significant folic acid and its derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C18H16N6O2 . The InChI code, which provides a unique identifier for the compound, is 1S/C18H16N6O2/c1-2-3-12(10-4-6-11(7-5-10)17(25)26)8-13-9-21-16-14(22-13)15(19)23-18(20)24-16/h1,4-7,9,12H,3,8H2,(H,25,26)(H4,19,20,21,23,24) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 348.36 . Unfortunately, other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

  • Synthesis and Characterization of Derivatives : This compound is used in the synthesis of various derivatives for study. For example, derivatives of 1,8-dioxoacridine carboxylic acid have been synthesized and characterized using spectroscopic techniques. These derivatives show potential in various applications due to their unique chemical properties (Saygili et al., 2015).

  • Structural and Crystallographic Studies : The compound is employed in the study of molecular structures and frameworks. For instance, research on lanthanide-based coordination polymers utilized derivatives of benzoic acid, demonstrating intricate structural properties and photophysical characteristics (Sivakumar et al., 2011).

  • Biochemical and Pharmacological Research : While excluding information related to drug use, dosage, and side effects, this compound and its analogues are often researched for their biochemical interactions. For example, a study on methotrexate analogues highlighted the importance of structural components in biological activity, which is significant in drug design (Rosowsky & Forsch, 1982).

  • Materials Science and Engineering : In the field of materials science, this compound is used in the synthesis of novel materials with specific properties. For example, the synthesis of hyperbranched polybenzimidazoles employed monomers containing this compound, resulting in materials with excellent thermal properties (Li et al., 2006).

  • Analytical and Spectroscopic Applications : The compound is also used in the development of molecular probes and analytical reagents. A study on the synthesis and spectroscopic properties of naphthalimide derivatives involving this compound revealed unusual fluorescence features, useful in analytical chemistry (Bekere et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) as a precautionary measure .

properties

IUPAC Name

4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c1-2-3-12(10-4-6-11(7-5-10)17(25)26)8-13-9-21-16-14(22-13)15(19)23-18(20)24-16/h1,4-7,9,12H,3,8H2,(H,25,26)(H4,19,20,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEZNQPWTMVPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451485
Record name 4-[1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

CAS RN

146464-93-9
Record name 4-[1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 146464-93-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid
Reactant of Route 2
4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid
Reactant of Route 3
4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid
Reactant of Route 4
4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid
Reactant of Route 5
4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid
Reactant of Route 6
4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

Citations

For This Compound
4
Citations
RVRP Sastry, CS Venkatesan, BS Sastry… - … of Pharmaceutical and …, 2016 - Elsevier
Pralatrexate (PTXT) is an antineoplastic folate analog and the chemical name is (2S)-2-[[4-[(1RS)-1-[(2,4-diaminopteridin-6-yl)methyl]but-3-ynyl] benzoyl] amino] pentanedioic acid. …
Number of citations: 9 www.sciencedirect.com
RVR Prabhakara Sastry, CS Venkatesan… - Current …, 2019 - ingentaconnect.com
Background: Four major degradation products (1-4) of pralatrexate injection were formed under hydrolytic and light stress conditions. The impurities 1 and 2 were the potential photo …
Number of citations: 2 www.ingentaconnect.com
S Wang, XH Yuan, SQ Wang, W Zhao, XB Chen… - European Journal of …, 2021 - Elsevier
Considerable progress has been made in the development of anticancer agents over the past few decades, and a lot of new anticancer agents from natural and synthetic sources have …
Number of citations: 62 www.sciencedirect.com
JS Tuteja, A Singh, T Narsinghani - Journal of the Scientific …, 2023 - journals.lww.com
In the pharmaceutical industry, forced degradation tests are used to assess the stability of drug samples. Examining degradation products under stress is beneficial for determining …
Number of citations: 2 journals.lww.com

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